Diels-Alder Cycloaddition Yield with Acrolein: 1,5,5-Trimethyl vs. 3,5,5-Trimethyl Isomer Mixture
In a ZnCl₂-catalyzed Diels-Alder reaction with acrolein, a diene mixture containing 55 wt% 1,5,5-trimethylcyclohexa-1,3-diene, 25 wt% 3,5,5-trimethylcyclohexa-1,3-diene, and 20 wt% 5,5-dimethyl-3-methylenecyclohex-1-ene afforded isomeric formyl trimethylbicyclo[2.2.2]oct-7-enes in 65% yield [1]. This yield was obtained using 1 mol of the diene mixture (122 g), 84 g acrolein, and 6.11 g ZnCl₂ in 200 mL CH₂Cl₂ under reflux for 4 hours [1]. The 1,5,5-trimethyl isomer is the predominant reactive component, and its concentration in the mixture directly correlates with cycloadduct output.
| Evidence Dimension | Isolated yield of Diels-Alder cycloadduct with acrolein |
|---|---|
| Target Compound Data | 65% yield (when 1,5,5-trimethyl isomer constitutes 55 wt% of diene mixture) |
| Comparator Or Baseline | 3,5,5-trimethylcyclohexa-1,3-diene (25 wt% of same mixture); overall yield reflects combined reactivity but dominated by 1,5,5-isomer |
| Quantified Difference | The 1,5,5-isomer is the major reactive species; no isolated yield reported for the 3,5,5-isomer alone, but its lower abundance in the mixture implies lower contribution to product formation. |
| Conditions | ZnCl₂ catalyst, CH₂Cl₂ solvent, reflux 4 h, acrolein as dienophile |
Why This Matters
Procurement of diene mixtures with verified high 1,5,5-isomer content ensures reproducible 65% cycloaddition yield, whereas mixtures with lower 1,5,5-isomer proportion would be expected to give reduced yields.
- [1] Henkel KGaA. Isomeric formyl trimethylbicyclo[2.2.2]oct-7-enes. US Patent 4,992,416, issued February 12, 1991. View Source
